molecular formula C19H17ClFN3O B8572143 (6-Chloro-1H-indol-3-yl)[4-(2-fluorophenyl)piperazin-1-yl]methanone CAS No. 923296-73-5

(6-Chloro-1H-indol-3-yl)[4-(2-fluorophenyl)piperazin-1-yl]methanone

Cat. No. B8572143
M. Wt: 357.8 g/mol
InChI Key: RRYBBKPFXQQGFW-UHFFFAOYSA-N
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Patent
US07781436B2

Procedure details

Following general procedure I, the coupling of (commercially available) 1-(2-fluoro-phenyl)-piperazine (described herein) with 6-chloro-1H-indole-3-carboxylic acid gave the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1.[Cl:14][C:15]1[CH:23]=[C:22]2[C:18]([C:19]([C:24](O)=[O:25])=[CH:20][NH:21]2)=[CH:17][CH:16]=1>>[Cl:14][C:15]1[CH:23]=[C:22]2[C:18]([C:19]([C:24]([N:11]3[CH2:12][CH2:13][N:8]([C:3]4[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=4[F:1])[CH2:9][CH2:10]3)=[O:25])=[CH:20][NH:21]2)=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC=C1)N1CCNCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C2C(=CNC2=C1)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C(=CNC2=C1)C(=O)N1CCN(CC1)C1=C(C=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.